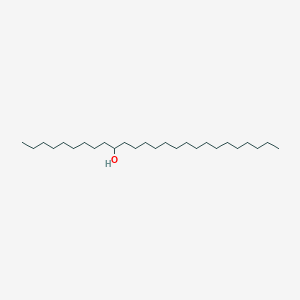
ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY-: is a complex organic compound that belongs to the class of acetophenones It is characterized by the presence of a piperazine ring substituted with a p-methoxyphenyl group and three methoxy groups on the acetophenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- typically involves multiple steps. One common approach is the reaction of 4-methoxyphenylpiperazine with a suitable acetophenone derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the piperazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, or other materials with specific properties.
Wirkmechanismus
The mechanism of action of ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyacetophenone: Shares the methoxy group on the aromatic ring but lacks the piperazine moiety.
Para-Methoxyphenylpiperazine: Contains the piperazine ring with a methoxyphenyl group but lacks the acetophenone structure.
Uniqueness: The unique combination of the acetophenone moiety with the piperazine ring and multiple methoxy groups distinguishes ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
17755-64-5 |
|---|---|
Molekularformel |
C22H28N2O5 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-5-17(6-8-18)24-11-9-23(10-12-24)15-19(25)16-13-20(27-2)22(29-4)21(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI-Schlüssel |
BMCMDFIMUNFPDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



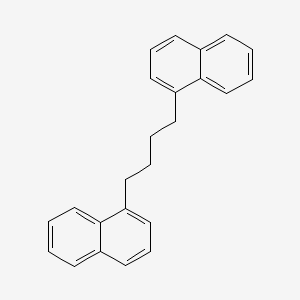
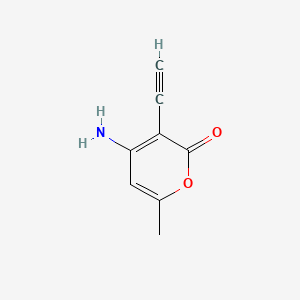


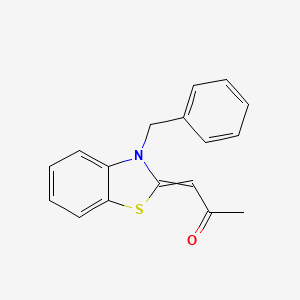

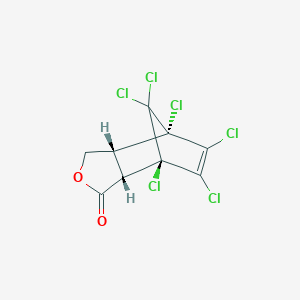

![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
